2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
Overview
Description
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C6H14BrNO2. It is known for its role in various biochemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide can be synthesized through the reaction of trimethylamine with bromoacetic acid under controlled conditions. The reaction typically involves:
Reactants: Trimethylamine and bromoacetic acid.
Solvent: Aqueous or organic solvent such as ethanol.
Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): For maintaining uniform reaction conditions.
Purification: Techniques such as crystallization or distillation to isolate the product.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide in aqueous solution.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Production of carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is utilized in various fields:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In studies involving cell membrane transport and neurotransmitter functions.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the formulation of detergents and disinfectants.
Mechanism of Action
The compound exerts its effects through interactions with cell membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell surfaces, influencing membrane permeability and transport processes. This interaction can modulate various biochemical pathways, making it useful in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Choline Chloride: Another quaternary ammonium compound with similar structural features.
Betaine: A naturally occurring compound with a carboxylate group and a quaternary ammonium center.
Trimethylamine N-oxide: Known for its role in osmoregulation in marine organisms.
Uniqueness
2-Carboxy-N,N,N-trimethylethan-1-aminium bromide is unique due to its specific combination of a carboxylate group and a quaternary ammonium center, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong ionic interactions and stability under various conditions.
Properties
IUPAC Name |
2-carboxyethyl(trimethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.BrH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHGPWFUKUMTCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50772841 | |
Record name | 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50772841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19604-99-0 | |
Record name | 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50772841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-carboxyethyl)trimethylazanium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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